7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1-ethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-2-18-12-9-10(15)3-4-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIDRLKQXHIZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)C(=O)NC13CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7'-Chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic compound notable for its unique spiro structure, integrating both piperidine and quinazoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation.
- Molecular Formula : C14H18ClN3O
- Molecular Weight : Approximately 279.77 g/mol
- CAS Number : 1325304-52-6
Structural Characteristics
The compound's structure features a chlorine atom at the 7' position and an ethyl group at the 1' position, contributing to its distinct chemical properties and potential interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, particularly in pharmacological contexts. Its structural similarity to known bioactive compounds suggests possible interactions with multiple biological targets.
Potential Pharmacological Effects
- Antimicrobial Activity : Initial investigations have suggested that the compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
- Anticancer Properties : Due to its structural features, the compound may exhibit cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures have neuroprotective properties, indicating potential applications in neurodegenerative diseases.
While detailed mechanisms remain to be fully elucidated, the compound's reactivity could involve:
- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : The spiro structure may allow interaction with various receptors in the central nervous system.
Table of Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial and anticancer activity | |
| 6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | Anticancer activity | |
| 7'-Fluoro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | Neuroprotective effects |
Case Study Insights
In a recent study focusing on spiro compounds similar to this compound, researchers found that modifications in halogen substituents significantly altered the biological activity profiles of these compounds. For instance:
- The introduction of fluorine instead of chlorine led to enhanced potency against specific cancer cell lines.
This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Cyclization Reactions : To form the spiro structure.
- Halogenation : To introduce the chlorine atom at the desired position.
These synthetic routes require careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
Biological Activities
The compound's structural characteristics suggest several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that 7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one may possess antimicrobial properties, making it a candidate for treating infections.
- Anticancer Properties : Its structural similarity to known anticancer agents suggests it may exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Compounds with similar spiro structures have shown neuroprotective properties, indicating possible applications in neurodegenerative diseases.
Comparative Biological Activities Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial and anticancer activity | |
| 6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | Anticancer activity | |
| 7'-Fluoro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | Neuroprotective effects |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Cyclization Reactions : Essential for forming the spiro structure.
- Halogenation : To introduce the chlorine atom at the desired position.
These synthetic routes require precise control over reaction conditions to ensure high yields and purity.
Case Study Insights
Recent studies focusing on spiro compounds similar to this compound have revealed interesting insights:
- Structural Modifications Impacting Efficacy : Research indicated that changes in halogen substituents significantly altered biological activity profiles. For example, replacing chlorine with fluorine enhanced potency against specific cancer cell lines. This suggests that careful structural modifications can optimize therapeutic efficacy.
Example Case Study
A study on a series of spiro compounds showed that those with enhanced lipophilicity exhibited better brain penetration and retained therapeutic concentrations longer than their less lipophilic counterparts. This underscores the importance of molecular design in drug development.
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound is synthesized via multistep protocols involving cycloaddition, alkylation, and ring-closing reactions. While detailed synthetic workflows for this exact derivative are not fully disclosed in public literature, analogous spiroquinazolinones provide mechanistic insights:
Table 1: Key Functional Groups and Their Reactivity
Nucleophilic Aromatic Substitution (SNAr) at the 7'-Chloro Position
The chloro group undergoes substitution with nucleophiles such as amines or alkoxides. For example:
-
Reaction with primary amines :
This yields 7'-amino derivatives, which are precursors for further functionalization .
Ketone Functionalization
The quinazolinone ketone participates in condensation reactions:
-
Hydrazone formation :
Reacts with hydrazines to form hydrazones, enhancing solubility for pharmacological studies .
Piperidine Ring Modifications
-
N-Alkylation :
The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, altering solubility and bioavailability .
Table 2: Reactivity Trends in Spiroquinazolinone Derivatives
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations predict:
-
Transition states for SNAr : The 7'-chloro group exhibits a lower activation energy () compared to 6'-chloro analogs () due to reduced steric strain .
-
Ketone reduction : The quinazolinone ketone is less electrophilic than aliphatic ketones (), requiring stronger reducing agents (e.g., NaBH/CeCl) for alcohol formation .
Biological Activity Linked to Reactivity
The compound’s reactivity directly impacts its pharmacological profile:
-
Anticancer activity : The chloro group’s displacement with thiols generates derivatives with enhanced EGFR/VEGFR-2 inhibition () .
-
Antiviral potential : Piperidine N-alkylation improves cell membrane permeability, critical for anti-SARS-CoV-2 activity () .
Stability and Degradation Pathways
Comparison with Similar Compounds
Key Features :
- Spirocyclic Core : The spiro junction at the piperidine-4 and quinazolin-2 positions imposes stereochemical constraints, influencing receptor binding and metabolic stability.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights structural analogs and their substituent differences:
Key Observations :
Physicochemical Properties
Comparative data for select compounds:
Notes:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one scaffold?
- Methodology : The spirocyclic core can be synthesized via [5+1]-cyclocondensation of substituted triazinones with heterocyclic ketones (e.g., Scheme 35 in ). Acylation reactions of piperidine derivatives (e.g., 1-benzyl-4-piperidone) are also effective, yielding spiroquinazolines in high purity (85–95%) .
- Critical Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid side products like N-oxide derivatives. Validate purity via GC-MS and IR spectroscopy .
Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?
- Analytical Techniques :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 367.4 for C20H25N5O2 derivatives) confirm molecular weight .
- IR Spectroscopy : Key absorption bands for C=O (1650–1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) validate functional groups .
- NMR : Use ¹³C NMR to distinguish sp³ (piperidine) and sp² (quinazoline) carbons .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear EN 374-certified gloves, face shields, and flame-retardant lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Storage : Store in airtight containers at 2–8°C under inert gas to prevent degradation .
- Spill Management : Neutralize spills with sand or vermiculite; avoid water to prevent dust dispersion .
Advanced Research Questions
Q. How do substituents (e.g., chloro, ethyl) influence the compound’s pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Chlorine at C7' : Enhances lipophilicity and target binding (e.g., USP7 inhibition in ).
- Ethyl Group at N1' : Reduces metabolic degradation compared to methyl analogs .
- Comparative Data : Derivatives with trifluoromethoxybenzyl groups () show 85.9% anti-inflammatory efficacy in rat edema models, surpassing Diclofenac sodium (69.2%) .
Q. What computational models predict the compound’s binding affinity to targets like USP7?
- Methodology :
- Docking Simulations : Use AutoDock Vina with USP7’s catalytic domain (PDB: 5NGE). The chloroethyl group aligns with hydrophobic pockets, while the quinazolinone ring forms hydrogen bonds .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. How can in vivo efficacy be evaluated for anti-inflammatory or anticancer applications?
- Experimental Design :
- Anti-Inflammatory Models : Use formalin-induced paw edema in rats (ED50 calculations; compare to reference drugs like Diclofenac) .
- Anticancer Assays : Test cytotoxicity against HeLa or MCF-7 cells via MTT assays. Pair with proteasome activity assays (e.g., USP7 inhibition in ).
Q. How to resolve contradictions in toxicity data between safety reports and experimental studies?
- Data Reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
